molecular formula C29H25F6NO2 B2520251 (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one CAS No. 866154-22-5

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one

Cat. No. B2520251
CAS RN: 866154-22-5
M. Wt: 533.514
InChI Key: GCDYSZMWLDMDJL-FMIVXFBMSA-N
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Description

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one is a useful research compound. Its molecular formula is C29H25F6NO2 and its molecular weight is 533.514. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Stereochemistry

  • The study of crystal structures and stereochemistry of compounds similar to the given chemical suggests their significance in understanding molecular conformations and interactions. For example, the crystal structure analysis of t-3-Benzyl-r-2,c-6-di­phenyl­piperidin-4-one oxime reveals a slightly distorted chair conformation of the piperidine ring, with phenyl rings and the benzyl group attached equatorially. Such studies are crucial for designing molecules with desired properties and interactions (Arulraj et al., 2016).

Synthetic Applications

  • The synthesis and reactivity of compounds containing piperidine and trifluoromethyl groups are of significant interest. Stereochemical control in the synthesis of (E)- and (Z)-1-aryl-3-arylthio-3-phenyl-2-propen-1-ones via piperidine-catalyzed addition of thiols to acetylenic ketones demonstrates the importance of such structural motifs in organic synthesis (Omar & Basyouni, 1974).

Glycosylation and Organic Synthesis

  • In glycosylation reactions, the electron-withdrawing effects of substituents like trifluoromethyl are pivotal. A study on the synthesis and glycosylation of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranoside highlights the impact of fluorine atoms on glycosylation stereoselectivity. This underlines the compound's potential utility in complex organic synthesis and the design of biologically active molecules (Crich & Vinogradova, 2007).

properties

IUPAC Name

(E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25F6NO2/c30-28(31,32)24-10-7-21(8-11-24)19-38-26-6-1-3-20(17-26)9-12-27(37)36-15-13-22(14-16-36)23-4-2-5-25(18-23)29(33,34)35/h1-12,17-18,22H,13-16,19H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDYSZMWLDMDJL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)C(F)(F)F)C(=O)C=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC(=CC=C2)C(F)(F)F)C(=O)/C=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one

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